Methyl 3-(trifluoromethyl)aziridine-2-carboxylate
Description
Introduction to Methyl 3-(Trifluoromethyl)Aziridine-2-Carboxylate
Chemical Identity and Nomenclature
This compound (CAS No. 1214654-29-1) is a three-membered heterocyclic compound comprising an aziridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 2-position. Its molecular formula, C₅H₆F₃NO₂, reflects a molecular weight of 169.10 g/mol, while the SMILES notation (O=C(C1NC1C(F)(F)F)OC) captures its stereoelectronic configuration. The compound’s IUPAC name derives from its aziridine backbone, with systematic numbering prioritizing the carboxylate and trifluoromethyl substituents.
Structural and Functional Features
The aziridine ring introduces significant angle strain due to its 60° bond angles, which influences reactivity and stability. The electron-withdrawing trifluoromethyl group enhances the compound’s lipophilicity and metabolic resistance, while the methyl ester provides a handle for further derivatization. These features are critical in medicinal chemistry, where such modifications optimize pharmacokinetic properties.
| Property | Value |
|---|---|
| CAS No. | 1214654-29-1 |
| Molecular Formula | C₅H₆F₃NO₂ |
| Molecular Weight | 169.10 g/mol |
| SMILES | O=C(C1NC1C(F)(F)F)OC |
| Purity/Specification | Available upon inquiry |
Historical Development in Heterocyclic Chemistry
Aziridine chemistry traces its origins to 1888, when Siegmund Gabriel first synthesized the parent compound via cyclization of β-amino alcohols. The introduction of trifluoromethyl groups into aziridines emerged much later, driven by the mid-20th-century demand for fluorinated pharmaceuticals. Early methods, such as the Wenker synthesis, involved sulfate elimination from β-amino alcohols, but modern approaches leverage catalytic amination of halogenated precursors.
The trifluoromethyl variant, this compound, gained prominence in the 2000s as a building block for polyethylenimines (PEIs) and bioactive molecules. Its synthesis typically involves nucleophilic trifluoromethylation of aziridine carboxylates using reagents like Ruppert-Prakash CF₃SiMe₃, followed by esterification. Industrial-scale production remains challenging due to the compound’s sensitivity to hydrolysis and polymerization, necessitating anhydrous conditions.
Role of Trifluoromethyl Groups in Bioactive Molecule Design
The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry, altering molecular properties such as lipophilicity (log P), solubility, and metabolic stability. In this compound, the -CF₃ group increases electron density at the aziridine nitrogen, modulating ring-opening reactivity—a key step in its biological interactions.
Mechanistic Insights
- Lipophilicity Enhancement : The -CF₃ group’s hydrophobicity improves cell membrane permeability, critical for central nervous system (CNS) therapeutics.
- Metabolic Resistance : Fluorine’s electronegativity shields adjacent bonds from oxidative cleavage, prolonging drug half-life.
- Conformational Control : Steric effects from -CF₃ restrict molecular flexibility, favoring target-selective binding.
For example, N-trifluoromethyl aziridines exhibit enhanced antibacterial activity compared to non-fluorinated analogues, as demonstrated in studies on quinolone derivatives. Similarly, trifluoromethylated aziridine carboxylates serve as precursors to protease inhibitors, where the -CF₃ group stabilizes transition-state analogs.
Industrial Applications
Pharmaceutical companies leverage this compound in synthesizing fluorinated analogs of blockbuster drugs. A notable case is the trifluoromethylated version of sildenafil, which showed improved pulmonary selectivity in preclinical trials. Additionally, agrochemicals like fluazifop incorporate similar motifs to enhance herbicidal potency and environmental persistence.
Properties
Molecular Formula |
C5H6F3NO2 |
|---|---|
Molecular Weight |
169.10 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9-2)5(6,7)8/h2-3,9H,1H3 |
InChI Key |
YOGGAZCTTRTXSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes
- Intramolecular nucleophilic displacement: The nitrogen atom attacks a carbon bearing a leaving group, closing the aziridine ring. This is common in cyclization of hydroxyamino acid derivatives or halo-substituted precursors.
- Addition reactions: Insertion of nitrenes or carbenes into double bonds can also form aziridine rings.
- Ring closure from epoxides: Epoxide ring opening by amines followed by cyclization is a widely applied method, especially for fluorinated aziridines.
Specific Preparation Methods for this compound
From Optically Pure 2,3-Epoxy-1,1,1-trifluoropropane (Trifluoropropene Oxide)
One of the most reliable and stereoselective routes to this compound starts from optically pure trifluoropropene oxide. The key steps are:
- Ring opening of trifluoropropene oxide with amines: For example, benzylamine or ammonia can open the epoxide ring to give fluorinated β-amino alcohol intermediates with high yield and enantiomeric excess (up to 99.5% after recrystallization).
- Cyclization to aziridine: The β-amino alcohol is converted to the aziridine via ring closure using reagents such as dichlorotriphenylphosphorane or lithium bis(trimethylsilyl)amide (LiHMDS), which facilitate intramolecular nucleophilic substitution to form the aziridine ring.
- Esterification: Methyl ester formation can be achieved by treating the corresponding acid or hydroxy acid intermediates with diazomethane or similar methylation agents to yield this compound.
This method provides high stereochemical purity and yields ranging from moderate to good, typically 60-85% overall yield after multi-step synthesis.
From Hydroxy Azido Carboxylates via Triphenylphosphine
An alternative approach involves:
- Preparation of hydroxy azido carboxylic acid derivatives.
- Conversion to methyl esters using diazomethane.
- Reaction with triphenylphosphine in acetonitrile, which induces nitrogen evolution and formation of oxazaphospholidine intermediates.
- Heating these intermediates under reduced pressure (Kugelrohr distillation) to yield methyl aziridinecarboxylates in moderate yields (around 49-60%).
This method is effective for preparing stereoisomers of aziridine-2-carboxylates, including trifluoromethyl-substituted analogs, with high enantiomeric excess (>95%).
Gabriel-Cromwell and Aza-Darzens Reactions
- Gabriel-Cromwell method: Involves intramolecular nucleophilic displacement with nitrogen nucleophiles bearing good leaving groups to form aziridine rings.
- Aza-Darzens reaction: Uses N-bromoacetyl derivatives with chiral auxiliaries to induce stereoselective aziridine formation.
Though these methods are more general for aziridine-2-carboxylates, they can be adapted for trifluoromethylated substrates with appropriate modifications.
Reaction Conditions and Yields
Mechanistic Insights
- The ring strain in aziridines facilitates nucleophilic attack and ring closure.
- Electron-withdrawing trifluoromethyl groups stabilize intermediates and influence regio- and stereoselectivity.
- Use of chiral auxiliaries or optically pure epoxides ensures high enantiomeric purity.
- Cyclization typically proceeds via intramolecular nucleophilic substitution at the β-carbon relative to the nitrogen.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes regioselective cleavage with nucleophiles, influenced by the trifluoromethyl group's electronic effects:
-
Acid-mediated hydrolysis : Reacts with aqueous HCl in acetonitrile to yield 3,3,3-trifluoro-2-aminopropanoic acid derivatives. Reaction times vary significantly based on substituents (e.g., 7 days for 1-benzyl derivatives) .
-
Alkyl halide activation : Harsh conditions (e.g., benzyl iodide at 100°C for 24 hr) induce ring opening to produce β-iodoamines (e.g., 2-benzylamino-3,3,3-trifluoropropyl acetate) .
-
Nucleophilic attack at nitrogen : Triethylamine facilitates nucleophilic addition to the C=N bond, forming intermediates like azomethine ylides, which participate in cycloadditions .
Example Reaction Pathway :
Cycloaddition and Dimerization
Under oxidative conditions, the compound participates in cyclodimerization:
-
Triethylamine-promoted oxidative dimerization : Heating in air converts two aziridine molecules into pyrimidine-4,6-dicarboxylates via azomethine ylide intermediates. DFT calculations confirm a multi-step mechanism involving N,N-diethylhydroxylamine .
-
1,3-Dipolar cycloaddition : Azomethine ylides generated from aziridine ring opening react with a second azirine molecule to form bicyclic intermediates, which eliminate hydroxylamine to yield dihydropyrimidines .
Key Conditions :
| Reaction Type | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidative dimerization | Air (open system) | Triethylamine | 64–78 |
Acid-Catalyzed Reactions
Protonation or alkylation activates the aziridine for controlled ring opening:
-
N-Alkylation : Methyl triflate converts aziridines to aziridinium ions, which react with nucleophiles (e.g., acetoxy, azide) regioselectively. For example:
-
Acetic acid cleavage : Prolonged heating with acetic acid produces trifluoromethylated β-acetoxyamines .
Oxidation and Oxidative Processes
The trifluoromethyl group stabilizes intermediates during oxidation:
-
Radical oxidation : Triethylamine acts as a radical initiator in air, forming N,N-diethylhydroxylamine, which adds to the aziridine to generate (aminooxy)aziridine derivatives .
-
Epoxidation analogs : Similar to epoxides, the aziridine ring undergoes oxidative transformations, though the CF₃ group slows reaction kinetics .
Regioselectivity and Stereochemical Outcomes
The trifluoromethyl group dictates regioselectivity and stereochemistry:
-
Kinetic vs. thermodynamic control : Ring opening of 2-(trifluoromethyl)aziridines favors attack at the less substituted carbon under kinetic control due to steric and electronic effects .
-
Diastereoselective synthesis : Reductive ring closure of chlorinated imines with LiAlH₄ yields cis-3-(trifluoromethyl)aziridines, while monochlorinated imines produce trans isomers .
Stereochemical Data :
| Starting Material | Reagent | Product Configuration | Diastereomeric Ratio |
|---|---|---|---|
| Dichlorinated imine | LiAlH₄ | cis | >95:5 |
| Monochlorinated imine | LiAlH₄ (−40°C) | trans | 70:30 |
Scientific Research Applications
While a comprehensive data table and case study on the applications of "Methyl 3-(trifluoromethyl)aziridine-2-carboxylate" are not available within the provided search results, the results do offer information regarding its potential applications and synthesis.
Scientific Research Applications
- Pharmaceutical Chemistry this compound's unique structure may be useful in drug design.
- Versatile Building Block Aziridine-2-carboxylates can be employed as building blocks in the synthesis of biologically active compounds .
- Synthesis of Fluoroaziridines Trifluoromethylated aziridines can be directly accessed through a protocol in which trifluoromethyl diazomethane is generated in situ .
- Ring Expansion Reactions Aziridines have applications in the synthesis of four- to seven-membered heterocycles of biological relevance .
- Asymmetric Synthesis Aziridination reactions can be applied to asymmetric synthesis when a chiral guanidinium salt is used .
- Fluorinated Aziridines Studies have been done on the synthesis and reactivity of fluorine-containing aziridines .
Synthesis of Aziridines
- Trifluoromethylated Aziridines A convenient approach for synthesizing 1-alkyl-2-(trifluoromethyl)aziridines involves the condensation of 1,1,1-trifluoroacetone with a primary amine in the presence of TiCl4, resulting in the formation of imines .
- Intramolecular Nucleophilic Displacement Aziridine can be prepared via intramolecular nucleophilic displacement of azido alcohol derivative .
- Reductive Ring Closing 3-(trifluoromethyl)aziridines can be acquired via imination, α-chlorination, and hydride-induced ring closure of commercially available trifluoromethylated ketones .
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring and the electron-withdrawing trifluoromethyl group. These features make it highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The molecular targets and pathways involved include interactions with thiol groups in proteins and enzymes, which can result in inhibition or modification of their activity .
Comparison with Similar Compounds
Methyl 3-Chloro-5-(Trifluoromethyl)pyridine-2-carboxylate
Structural Features :
- Core Structure : Pyridine (aromatic six-membered ring) vs. aziridine (strained three-membered ring).
- Substituents : Chloro (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively, with a methyl ester at position 2.
- Molecular Formula: C₈H₅ClF₃NO₂; Molecular Weight: 239.58 g/mol.
Key Differences :
- Reactivity : The pyridine derivative’s aromaticity confers stability, whereas the aziridine’s ring strain increases reactivity, enabling nucleophilic ring-opening reactions.
- Applications : The pyridine compound is used in research and production (e.g., as a synthetic intermediate) , while aziridines are leveraged for their kinetic instability in polymerization or drug synthesis.
Triflusulfuron Methyl Ester
Structural Features :
- Core Structure : Triazine (six-membered ring with three nitrogen atoms) vs. aziridine.
- Substituents : Trifluoroethoxy (-OCF₂CF₃) and sulfonylurea groups, with a methyl ester.
- Molecular Formula : C₁₂H₁₃F₃N₄O₅S; Molecular Weight : 382.31 g/mol.
Key Differences :
- Functionality : Triflusulfuron methyl ester is a sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants . The aziridine derivative lacks this enzyme-inhibiting mechanism.
- Electronic Effects : The trifluoromethyl group in both compounds enhances lipophilicity, but the triazine core in triflusulfuron enables specific agrochemical activity.
General Comparison of Key Properties
Biological Activity
Methyl 3-(trifluoromethyl)aziridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in drug development, and relevant case studies.
Structural Characteristics
This compound features a three-membered nitrogen-containing aziridine ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively and interact with biological macromolecules .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can modulate enzyme activity and disrupt cellular processes. The trifluoromethyl group also contributes to the compound's reactivity, making it a suitable candidate for further exploration in drug design .
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Potential : Aziridine derivatives, including this compound, have shown promise in anticancer research. For instance, related compounds have demonstrated cell viability inhibition in cancer cell lines such as HeLa and Ishikawa cells, with IC50 values comparable to established anticancer drugs .
- Mechanism of Cytotoxicity : The cytotoxic effects observed are often linked to the induction of reactive oxygen species (ROS), disruption of cellular membranes, and interference with cell cycle progression .
Case Studies
- Synthesis and Evaluation : A study conducted on fluorinated aziridine derivatives revealed that this compound could be synthesized through ring-opening reactions under neutral conditions. These derivatives exhibited significant biological activities against various cancer cell lines .
- Comparative Analysis : In comparative studies involving aziridine phosphine oxides, compounds structurally similar to this compound showed enhanced biological activity, suggesting that modifications to the aziridine structure can lead to improved therapeutic profiles .
Table 1: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 6.4 | Induction of ROS |
| This compound | Ishikawa | 4.6 | Membrane disruption |
| Aziridine Phosphine Oxide | HeLa | 7.1 | Cell cycle arrest |
| Aziridine Phosphine Oxide | Ishikawa | 10.5 | Covalent modification |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 3-(trifluoromethyl)aziridine-2-carboxylate, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of β-trifluoromethyl alanine derivatives or trifluoromethylation of pre-formed aziridine rings. Key steps include:
- Use of trifluoromethylating agents (e.g., Togni’s reagent) under anhydrous conditions to introduce the CF₃ group.
- Ring-closure via intramolecular nucleophilic attack, often catalyzed by bases like triethylamine in THF .
- Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation and optimize reaction time (3–5 days at room temperature) .
- Purification via column chromatography or recrystallization to isolate enantiopure forms .
- Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of trifluoromethylating agents significantly influence stereochemical outcomes and yields (typically 40–65%).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : ¹⁹F NMR identifies CF₃ group integration and chemical shifts (δ ≈ -60 to -70 ppm), while ¹H/¹³C NMR resolves aziridine ring protons (δ 2.5–3.5 ppm) and ester carbonyl signals (δ 165–170 ppm).
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for strained aziridine rings (N-C-C angles ~60°) .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW 199.13 g/mol) using reverse-phase C18 columns and ESI+ ionization .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity assessed?
- Methodological Answer : Enantiocontrol is achieved via:
- Chiral Auxiliaries : Temporarily attaching chiral ligands (e.g., Evans’ oxazolidinones) to the aziridine nitrogen, followed by cleavage post-cyclization .
- Asymmetric Catalysis : Chiral palladium or organocatalysts (e.g., Cinchona alkaloids) promote stereoselective trifluoromethylation or ring-closure .
- Analytical Validation :
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) eluent to separate enantiomers (retention time differences >2 min).
- Optical Rotation : Compare [α]D²⁵ values against literature standards (e.g., +15° to +25° for R-configuration) .
Q. How does the trifluoromethyl group influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The electron-withdrawing CF₃ group:
- Enhances Electrophilicity : Stabilizes transition states during nucleophilic ring-opening (e.g., with amines or thiols), accelerating reactions 2–3× compared to non-fluorinated analogs.
- Directs Regioselectivity : Favors attack at the less hindered carbon adjacent to the ester group (C2), confirmed by ²D NMR NOESY analysis .
- Mechanistic Insights : DFT calculations (B3LYP/6-31G*) show CF₃ lowers LUMO energy by ~1.5 eV, increasing susceptibility to nucleophiles .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies (e.g., 40% vs. 65% yields) arise from:
- Moisture Sensitivity : Trifluoromethylating agents degrade with trace H₂O; rigorous drying of solvents (e.g., molecular sieves in THF) improves reproducibility .
- Catalyst Loading : Overuse of triethylamine (>2 eq.) leads to side reactions (e.g., ester hydrolysis); optimize via kinetic studies (monitor by ¹⁹F NMR) .
- Table : Comparative Yield Analysis Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Anhydrous THF, 3 days | 65 | 98 | |
| Wet THF, 5 days | 40 | 85 |
Methodological Best Practices
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:4) to detect intermediates and avoid over-reaction .
- Purification : Employ gradient elution (0–5% MeOH in DCM) for column chromatography to separate aziridine products from byproducts .
- Storage : Store at -20°C under argon to prevent aziridine ring hydrolysis; confirm stability via periodic ¹H NMR over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
